molecular formula C7H14N6O3 B11093499 2-({2-[(3-amino-4-nitro-1H-pyrazol-5-yl)amino]ethyl}amino)ethanol

2-({2-[(3-amino-4-nitro-1H-pyrazol-5-yl)amino]ethyl}amino)ethanol

Cat. No.: B11093499
M. Wt: 230.23 g/mol
InChI Key: TYBQDCRHADLYHC-UHFFFAOYSA-N
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Description

2-({2-[(3-AMINO-4-NITRO-1H-PYRAZOL-5-YL)AMINO]ETHYL}AMINO)-1-ETHANOL is a complex organic compound that features a pyrazole ring substituted with amino and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(3-AMINO-4-NITRO-1H-PYRAZOL-5-YL)AMINO]ETHYL}AMINO)-1-ETHANOL typically involves multi-step reactions starting from commercially available precursors. One common route involves the nitration of a pyrazole derivative followed by amination and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in optimizing the reaction parameters and scaling up the production while ensuring safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-({2-[(3-AMINO-4-NITRO-1H-PYRAZOL-5-YL)AMINO]ETHYL}AMINO)-1-ETHANOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({2-[(3-AMINO-4-NITRO-1H-PYRAZOL-5-YL)AMINO]ETHYL}AMINO)-1-ETHANOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({2-[(3-AMINO-4-NITRO-1H-PYRAZOL-5-YL)AMINO]ETHYL}AMINO)-1-ETHANOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro and amino groups play a crucial role in these interactions, often participating in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2-[(3-AMINO-4-NITRO-1H-PYRAZOL-5-YL)AMINO]ETHYL}AMINO)-1-ETHANOL is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and nitro groups on the pyrazole ring, along with the ethylamino substituent, allows for diverse chemical modifications and interactions .

Properties

Molecular Formula

C7H14N6O3

Molecular Weight

230.23 g/mol

IUPAC Name

2-[2-[(5-amino-4-nitro-1H-pyrazol-3-yl)amino]ethylamino]ethanol

InChI

InChI=1S/C7H14N6O3/c8-6-5(13(15)16)7(12-11-6)10-2-1-9-3-4-14/h9,14H,1-4H2,(H4,8,10,11,12)

InChI Key

TYBQDCRHADLYHC-UHFFFAOYSA-N

Canonical SMILES

C(CNC1=NNC(=C1[N+](=O)[O-])N)NCCO

Origin of Product

United States

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